molecular formula C14H14ClN3O3S B1225381 N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide

Cat. No. B1225381
M. Wt: 339.8 g/mol
InChI Key: ONXNENGRKIRMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide is an aromatic ether.

Scientific Research Applications

Nematocidal Activity

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide derivatives have demonstrated promising nematocidal activities. Compounds with a similar structure showed significant mortality against Bursaphelenchus xylophilus, a nematode species, suggesting their potential as lead compounds for developing nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Properties

Several studies have synthesized derivatives of N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide and evaluated their anticancer properties. These compounds have shown significant activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Some of these derivatives have demonstrated GI50 values comparable to that of standard drugs like Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).

Antiviral Activity

1,3,4-Thiadiazole derivatives, closely related to the compound , have shown anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).

Dyeing Performance

Thiadiazole derivatives have also been explored for their dyeing performance on fabrics, indicating a non-biomedical application. Such compounds were tested on nylon fabric, showcasing their versatility beyond pharmaceutical use (Malik, Patel, Tailor, & Patel, 2018).

Antimicrobial Properties

Several derivatives of 1,3,4-thiadiazole, similar to the compound of interest, have been synthesized and showed promising results as antibacterial and antifungal agents. Their therapeutic effects make them candidates for addressing various infectious diseases (Ameen & Qasir, 2017).

Fungicidal Activity

Related 1,3,4-thiadiazole compounds have been evaluated for fungicidal activity, particularly against rice sheath blight, a major disease in rice cultivation. These studies contribute to agricultural applications of thiadiazole derivatives (Chen, Li, & Han, 2000).

properties

Product Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C14H14ClN3O3S/c15-9-3-5-10(6-4-9)21-8-12-17-18-14(22-12)16-13(19)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19)

InChI Key

ONXNENGRKIRMCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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